molecular formula C20H20N4O3 B10979642 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No. B10979642
M. Wt: 364.4 g/mol
InChI Key: CQQSMYAFEPRGIB-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolo[2,1-c][1,4]benzodiazepine core with an acetamide group linked to a methylpyridine moiety. Its intricate molecular architecture suggests potential utility in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,1-c][1,4]benzodiazepine core through cyclization reactions. This core is then functionalized with the acetamide group and the methylpyridine moiety through nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,1-c][1,4]benzodiazepine core.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the acetamide and methylpyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features could help elucidate mechanisms of biological processes at the molecular level.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved might include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetamide
  • N-(3-methylpyridin-2-yl)acetamide
  • Pyrrolo[2,1-c][1,4]benzodiazepine derivatives

Uniqueness

Compared to similar compounds, 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(3-methylpyridin-2-yl)acetamide stands out due to its combined structural features. The presence of both the pyrrolo[2,1-c][1,4]benzodiazepine core and the methylpyridine moiety provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O3/c1-13-6-4-10-21-18(13)22-17(25)12-24-15-8-3-2-7-14(15)19(26)23-11-5-9-16(23)20(24)27/h2-4,6-8,10,16H,5,9,11-12H2,1H3,(H,21,22,25)

InChI Key

CQQSMYAFEPRGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O

Origin of Product

United States

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